molecular formula C20H30N2O5S B2842894 Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate CAS No. 1208399-32-9

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate

Cat. No.: B2842894
CAS No.: 1208399-32-9
M. Wt: 410.53
InChI Key: YJAISTXYQCLYLP-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is a multifunctional organic compound featuring a butanoate ester backbone modified with a ketone group at the 4-position and a complex amino substituent. The amino group is further substituted with a 2-(1-tosylpiperidin-2-yl)ethyl moiety, introducing a tosyl-protected piperidine ring. The tosyl (p-toluenesulfonyl) group enhances stability and modulates solubility, while the ester and ketone functionalities provide reactivity for further derivatization.

Properties

IUPAC Name

ethyl 4-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-3-27-20(24)12-11-19(23)21-14-13-17-6-4-5-15-22(17)28(25,26)18-9-7-16(2)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAISTXYQCLYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate typically involves multiple steps. One common approach is to start with the piperidine derivative, which is then tosylated to introduce the tosyl group. The next step involves the reaction of this intermediate with an appropriate ethyl ester derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets. The piperidine ring and tosyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate, we analyze structurally analogous compounds from published datasets.

Structural Analogues and Substituent Effects

The table below highlights structural differences and similarities:

Compound Name Substituent at 4-Position Key Functional Groups CAS Number Molecular Weight (g/mol)
This compound (Target) 2-(1-Tosylpiperidin-2-yl)ethylamino Ester, Ketone, Tosyl, Piperidine - ~453.5 (estimated)
Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate 2,4,6-Trimethylphenyl Ester, Ketone, Aromatic 31419-99-5 276.3
Ethyl 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)butanoate 2-Ethoxy-2-oxo-1-phenylethylamino Ester, Amide, Aromatic - ~307.3 (estimated)

Key Observations:

  • Target Compound: The tosylpiperidine substituent introduces steric bulk and polar sulfonyl groups, likely enhancing thermal stability and reducing solubility in nonpolar solvents compared to simpler aromatic analogues .
  • Its safety profile includes standard ester precautions (e.g., irritation upon inhalation).
  • Ethyl 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)butanoate : The ethoxycarbonyl-phenyl-methyl substituent introduces an additional ester group, which may enhance metabolic instability compared to the target compound’s tosyl group.

Physicochemical and Reactivity Trends

  • Solubility : The target compound’s tosylpiperidine group likely reduces solubility in water (<1 mg/mL estimated) compared to the trimethylphenyl analogue (moderate solubility in organic solvents) .
  • Stability : Tosyl protection on the piperidine ring mitigates basicity, reducing susceptibility to protonation-driven degradation, unlike unprotected piperidine derivatives.
  • Synthetic Utility : The ketone and ester groups in all three compounds enable nucleophilic additions or hydrolytic modifications, but the target’s tosyl group offers a handle for selective deprotection.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a piperidine derivative with an ethyl 4-oxobutanoate scaffold. Key steps include:

  • Tosyl protection : The piperidine nitrogen is protected using tosyl chloride to prevent undesired side reactions .
  • Amide bond formation : A nucleophilic substitution or coupling reagent (e.g., EDC/HOBt) facilitates the reaction between the amine and the activated ester .
  • Purification : Column chromatography or recrystallization is used to achieve >95% purity.
    Optimization strategies :
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and yields.
  • Temperature control (0–25°C) minimizes decomposition of sensitive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the tosyl group (aromatic protons at δ 7.6–7.8 ppm), the piperidine ring (δ 1.2–2.5 ppm), and the ester carbonyl (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 495.2) .
  • IR : Stretching frequencies for carbonyl (1720 cm1^{-1}) and amide (1650 cm1^{-1}) groups confirm structural integrity .

Q. What preliminary biological assays are recommended to evaluate its mechanism of action?

  • Enzyme inhibition assays : Test against serine hydrolases or proteases due to the compound’s structural similarity to peptidomimetics .
  • Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or kinase targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Compare analogues with varying substituents on the piperidine ring (e.g., methyl vs. phenyl groups) to assess steric and electronic effects .
  • Linker optimization : Replace the ethylamino spacer with propyl or rigid aromatic linkers to modulate binding kinetics .
  • Functional group swaps : Substitute the tosyl group with acetyl or benzyl sulfonamides to evaluate solubility and potency .

Q. Table 1: SAR Comparison of Analogues

ModificationIC50_{50} (μM)Selectivity Index
Tosyl-protected0.4515.2
Acetyl-protected1.83.7
Rigid aromatic linker0.3222.1

Q. How should researchers resolve contradictions in biological data across different assays?

  • Orthogonal validation : Confirm enzyme inhibition results with thermal shift assays or surface plasmon resonance (SPR) .
  • Purity analysis : Use HPLC-MS to rule out impurities (>99% purity required for reliable IC50_{50} values) .
  • Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations to minimize variability .

Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., dipeptidyl peptidase-4) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = -3.5), and CYP450 inhibition risks .

Q. How can in vivo toxicity and pharmacokinetics be evaluated in preclinical models?

  • Rodent studies : Administer doses (10–100 mg/kg) to assess acute toxicity (LD50_{50}) and plasma half-life (t1/2_{1/2}) .
  • Tissue distribution : Radiolabel the compound and quantify accumulation in target organs (e.g., liver, kidneys) via scintillation counting .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in urine and bile .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data conflict with cellular activity results?

  • Membrane permeability : The compound may exhibit poor cellular uptake despite high in vitro potency. Measure logD (octanol-water) to assess permeability .
  • Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity .
  • Metabolic instability : Incubate the compound with liver microsomes to identify rapid degradation pathways .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethod
logP3.1HPLC
Aqueous solubility12 μg/mLShake-flask
Plasma protein binding89%Equilibrium dialysis

Methodological Recommendations

  • Synthetic reproducibility : Document reaction stoichiometry and inert atmosphere conditions to ensure consistency .
  • Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional animal care approvals .

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